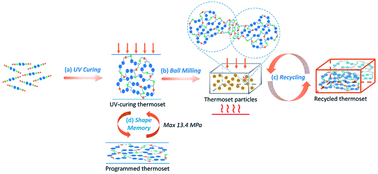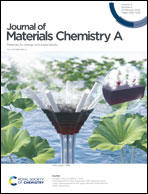Recyclable thermoset shape memory polymers with high stress and energy output via facile UV-curing†
Journal of Materials Chemistry A Pub Date: 2018-05-16 DOI: 10.1039/C8TA02644K
Abstract
Engineering applications of current thermoset shape memory polymers are limited by three critical issues: demanding fabrication conditions (from 70 to 300 °C temperatures for hours or days), lack of reprocessability or recyclability, and low recovery stress and energy output. To address these problems simultaneously, a new UV curable and vitrimer-based epoxy thermoset shape memory polymer (VSMP) has been synthesized. A 1.1 mm thick VSMP film can be readily cured at room temperature under UV-irradiation (61 mW cm−2) in just 80 s. It possesses 36.7 MPa tensile strength, 230 MPa compressive strength, and 3120 MPa modulus at room temperature. It still has a compressive strength of 187 MPa at 120 °C. The covalent adaptable network (CAN) imparts the VSMP with recyclability, as reflected by two effective recycling cycles (>60% recycling efficiency). In addition, the VSMP exhibits good shape memory properties for multiple shape recovery cycles. With 20% compression programming strain, up to 13.4 MPa stable recovery stress and 1.05 MJ m−3 energy output in the rubbery state are achieved. With good mechanical strength, thermal stability, recyclability, and excellent shape memory properties combined with in situ UV-curing capabilities, the new VSMP is a promising multifunctional thermoset for engineering applications.

Recommended Literature
- [1] Synthesis and structural characterisation as 12-helix of the hexamer of a β-amino acid tethered to a pyrrolidin-2-one ring†
- [2] Trends in the thermal stability of two-dimensional covalent organic frameworks†
- [3] Triptycene-based tetralactam macrocycles: synthesis, structure and complexation with squaraine†
- [4] Studies toward the synthesis of macrotermycin C: stereoselective construction of the acyclic skeleton of the aglycon†
- [5] Strategies for the construction of γ-spirocyclic butenolides in natural product synthesis
- [6] Structure-based prediction of the conductance properties of ion channels
- [7] Strategies for modulating innate immune activation and protein production of in vitro transcribed mRNAs
- [8] Trinuclear ruthenium dendrons based on bridging PHEHAT and TPAC ligands†
- [9] Structured hydrophilic domains on silicone elastomers†
- [10] Triboelectrification of nanocomposites using identical polymer matrixes with different concentrations of nanoparticle fillers†










